2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and an oxadiazole ring. The presence of fluorine atoms in the molecule often imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Coupling reactions: The final step involves coupling the oxadiazole intermediate with the fluorophenyl-substituted butanamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide stands out due to its unique combination of fluorinated phenyl groups and the oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15F2N3O3 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C18H15F2N3O3/c1-2-14(25-15-6-4-3-5-13(15)20)18(24)21-17-16(22-26-23-17)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,23,24) |
InChI Key |
MPKZTXQQFBMXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Origin of Product |
United States |
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